molecular formula C14H18N2O3 B8349511 N-(2-hydroxyethyl)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide CAS No. 91189-16-1

N-(2-hydroxyethyl)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B8349511
M. Wt: 262.30 g/mol
InChI Key: UCLASSLDLYJSNP-UHFFFAOYSA-N
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Patent
US04604401

Procedure details

A mixture of 46.7 g (1200 mole) of methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate (J. Org. Chem., 26, 1519 (1961)], 36.7 g (1600 mole) 2-aminoethanol and 500 ml methanol were refluxed overnight. The reaction was cooled to room temperature and the solvent removed at reduced pressure. The residue was taken up in dichloromethane and extracted 3×100 1N sodium hydroxide. The aqueous layer was taken to pH 5, extracted with 3×150 ml dichloromethane, then taken to pH 8 and again extracted with 3×150 ml dichloromethane. The aqueous layer was concentrated at reduced pressure and the resulting slurry stirred in dichloromethane. The salts were filtered off. The combined organic layers were dried over magnesium sulfate, the solvent removed at reduced pressure to yield 47.9 g of N-(2-hydroxyethyl)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide as an oil. This was used in the next step without further purification.
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:5][CH:4]([C:14]([O:16]C)=O)[CH2:3]1.[NH2:18][CH2:19][CH2:20][OH:21]>CO>[OH:21][CH2:20][CH2:19][NH:18][C:14]([CH:4]1[CH2:3][C:2](=[O:1])[N:6]([CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:5]1)=[O:16]

Inputs

Step One
Name
Quantity
46.7 g
Type
reactant
Smiles
O=C1CC(CN1CC1=CC=CC=C1)C(=O)OC
Step Two
Name
Quantity
36.7 g
Type
reactant
Smiles
NCCO
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting slurry stirred in dichloromethane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted 3×100 1N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×150 ml dichloromethane
EXTRACTION
Type
EXTRACTION
Details
again extracted with 3×150 ml dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated at reduced pressure
FILTRATION
Type
FILTRATION
Details
The salts were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCNC(=O)C1CN(C(C1)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 47.9 g
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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